1-METHYL-N~3~,N~5~-BIS(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Description
1-METHYL-N~3~,N~5~-BIS(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that features a pyrazole core with two chromenyl groups attached
Properties
IUPAC Name |
1-methyl-3-N,5-N-bis(4-methyl-2-oxochromen-7-yl)pyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O6/c1-13-8-23(31)35-21-10-15(4-6-17(13)21)27-25(33)19-12-20(30(3)29-19)26(34)28-16-5-7-18-14(2)9-24(32)36-22(18)11-16/h4-12H,1-3H3,(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQQCEIRJFESLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3C)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~3~,N~5~-BIS(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include pyrazole derivatives and chromenyl compounds. Common synthetic routes could involve:
Step 1: Formation of the pyrazole core through cyclization reactions.
Step 2: Introduction of the chromenyl groups via substitution reactions.
Step 3: Final modifications to introduce the carboxamide groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Use of catalysts: to enhance reaction rates.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~3~,N~5~-BIS(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The chromenyl groups might be susceptible to oxidation under certain conditions.
Reduction: The compound could be reduced to form different derivatives.
Substitution: The pyrazole core and chromenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N~3~,N~5~-BIS(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-N~3~,N~5~-BIS(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE derivatives: Compounds with slight modifications to the chromenyl or pyrazole groups.
Other pyrazole derivatives: Compounds with different substituents on the pyrazole core.
Chromenyl compounds: Compounds featuring the chromenyl group but with different core structures.
Uniqueness
This compound is unique due to its specific combination of pyrazole and chromenyl groups, which might confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
